molecular formula C12H12BrN3O3 B2490670 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole CAS No. 395099-73-7

3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole

Cat. No.: B2490670
CAS No.: 395099-73-7
M. Wt: 326.15
InChI Key: BXAVHFZCKVJLAA-UHFFFAOYSA-N
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Description

Overview of Indazole Heterocycles in Contemporary Organic and Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. ontosight.ainih.gov Its derivatives are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.gov The structural rigidity and the presence of two nitrogen atoms in the indazole core allow for diverse molecular interactions with biological targets, making it a sought-after scaffold in drug discovery. researchgate.net Consequently, the development of synthetic methodologies to access functionalized indazoles continues to be an active area of research. organic-chemistry.org

Structural Features and Aromaticity of the Indazole Scaffold

The indazole ring system can exist in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. chemicalbook.commdpi.com The fusion of the benzene and pyrazole rings results in a planar, 10-π electron aromatic system, which imparts significant stability to the molecule. mdpi.comwikipedia.org The aromaticity of the indazole nucleus influences its chemical reactivity, generally favoring electrophilic substitution reactions. chemicalbook.com The precise positioning of substituents on the indazole ring can modulate its electronic properties and, consequently, its reactivity and biological activity.

Contextualizing 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole within the Landscape of Functionalized Indazoles

This compound is a highly functionalized derivative of the indazole scaffold. Each substituent—the bromo group at the 3-position, the nitro group at the 5-position, and the oxan-2-yl (tetrahydropyranyl, THP) group at the 1-position—imparts specific chemical properties and synthetic utility to the molecule.

The bromo group at the C3 position is a versatile synthetic handle. chim.it It is a common precursor for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents. rsc.orgresearchgate.net The presence of a halogen at this position is crucial for the construction of more complex molecular architectures. chim.it

The nitro group at the C5 position is a strong electron-withdrawing group, which significantly influences the electronic distribution within the indazole ring system. ontosight.ai This can affect the regioselectivity of further chemical transformations. Moreover, the nitro group can be readily reduced to an amino group, providing a pathway to a different class of functionalized indazoles with altered biological and chemical properties. ontosight.ai

The oxan-2-yl (THP) group attached to the N1 nitrogen is a common protecting group in organic synthesis. lookchem.comresearchgate.net The indazole nitrogen is nucleophilic and can interfere with certain chemical reactions. The THP group is stable under a variety of non-acidic conditions and can be easily removed under mild acidic conditions to regenerate the N-H bond. lookchem.comresearchgate.net This protecting group is often employed to ensure the regioselectivity of reactions at other positions of the indazole ring. nih.gov

The synthesis of the core 3-bromo-5-nitro-1H-indazole can be achieved through the bromination of 5-nitro-1H-indazole. google.com A described method involves treating 5-nitro-1H-indazole with bromine in N,N-dimethylformamide (DMF) to yield the desired product in high yield. google.com Subsequent protection of the indazole nitrogen with dihydropyran (DHP) in the presence of an acid catalyst would lead to the formation of this compound. lookchem.comresearchgate.net

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structure suggests its primary role as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The combination of a versatile coupling handle (bromo group), a modifiable electronic-directing group (nitro group), and a stable protecting group (THP group) makes it a valuable building block for the construction of diverse libraries of indazole-based compounds for biological screening.

Physicochemical Properties of this compound (Calculated)

PropertyValue
Molecular Formula C₁₂H₁₂BrN₃O₃
Molecular Weight 326.15 g/mol
IUPAC Name This compound
CAS Number Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitro-1-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c13-12-9-7-8(16(17)18)4-5-10(9)15(14-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAVHFZCKVJLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of the 3 Bromo 5 Nitro 1 Oxan 2 Yl 1h Indazole Scaffold

Transformations Involving the Bromo Substituent at C-3

The bromine atom at the C-3 position of the indazole ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the C-3 position of the indazole core.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 3-bromoindazole with various aryl or heteroaryl boronic acids or their esters. researchgate.nettcichemicals.com The reaction typically proceeds under mild conditions with a palladium catalyst, a base, and a suitable solvent system. tcichemicals.com The choice of catalyst and ligands is crucial for achieving high yields, especially when using N-unprotected indazoles, though the THP-protected substrate is generally more stable under these conditions. researchgate.netnih.gov For instance, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ in the presence of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ have proven effective for coupling on the indazole scaffold. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoindazoles

Coupling Partner Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ 1,4-Dioxane/EtOH/H₂O 140 (Microwave) Good to Excellent researchgate.net
4-Methoxycarbonylphenylboronic acid pinacol ester Not specified Not specified Not specified Not specified Good nih.gov
N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane 80 High nih.gov
2-Thiopheneboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane 80 Good nih.gov

Negishi Coupling: The Negishi coupling provides an alternative method for C-C bond formation by reacting the aryl bromide with an organozinc reagent. wikipedia.org This reaction is catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org While less common than the Suzuki reaction in industrial applications due to the sensitivity of organozinc reagents, it offers a powerful synthetic route for complex molecule synthesis. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds. wikipedia.orglibretexts.org It involves the coupling of an aryl halide, such as the 3-bromoindazole, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under milder conditions. wikipedia.orgbeilstein-journals.org This transformation is particularly valuable for synthesizing 3-aminoindazole derivatives, which are important pharmacophores. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Direct nucleophilic aromatic substitution (SₙAr) of the bromo group at the C-3 position is generally challenging. SₙAr reactions are most efficient when a strong electron-withdrawing group is positioned ortho or para to the leaving group, which is not the case for the C-5 nitro substituent in this scaffold. While the indazole ring is electron-deficient, facilitating nucleophilic attack compared to a simple benzene (B151609) ring, the conditions required for substitution at C-3 are often harsh. Cross-coupling reactions are typically preferred for functionalization at this position due to their milder conditions and broader substrate scope. acsgcipr.org

A versatile strategy for functionalizing the C-3 position involves a halogen-metal exchange reaction. Treatment of the 3-bromoindazole with a strong organometallic base, such as n-butyllithium or t-butyllithium, at low temperatures can generate a highly reactive 3-indazolyl-lithium species. This intermediate can then be "quenched" by reacting it with a wide range of electrophiles to introduce various functional groups. This method provides access to derivatives that may be difficult to synthesize via other routes. researchgate.net

Table 2: Potential Functionalization at C-3 via Metalation-Electrophilic Quenching

Electrophile Reagent Example Resulting Functional Group at C-3
Aldehydes/Ketones Acetone, Benzaldehyde Secondary/Tertiary Alcohol
Carbon Dioxide CO₂ (dry ice) Carboxylic Acid
Alkyl Halides Methyl Iodide Alkyl (e.g., Methyl)
Amides N,N-Dimethylformamide (DMF) Aldehyde
Borates Trimethyl borate Boronic Ester (for subsequent Suzuki coupling)

Reactivity of the Nitro Group at C-5

The nitro group at the C-5 position significantly influences the electronic properties of the indazole ring and serves as a synthetic precursor to other important functional groups, most notably amines.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com A variety of methods are available for this conversion, but chemoselectivity is a key consideration for the 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole substrate to avoid undesired reduction or removal of the C-3 bromine atom.

Common reduction methods include:

Catalytic Hydrogenation: While highly effective, standard catalysts like palladium on carbon (Pd/C) can sometimes lead to hydrodehalogenation (loss of the bromine atom). commonorganicchemistry.com The use of alternative catalysts such as Raney nickel or platinum(IV) oxide can mitigate this side reaction. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Reductions: Reagents such as iron powder in acetic acid or ammonium chloride, tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc dust in acidic media are classic and reliable methods for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net These methods are often preferred for substrates containing sensitive functional groups like halogens due to their high chemoselectivity. commonorganicchemistry.com

The successful reduction of the nitro group yields 3-bromo-1-(oxan-2-yl)-1H-indazol-5-amine, a key intermediate for further derivatization, such as diazotization or acylation reactions. achemblock.com

Table 3: Comparison of Reagents for Nitro Group Reduction

Reagent Conditions Advantages Potential Drawbacks
H₂/Pd/C H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) High efficiency, clean reaction Risk of dehalogenation of C-3 bromo group commonorganicchemistry.com
H₂/Raney Ni H₂ gas, Raney Ni catalyst, solvent Lower risk of dehalogenation compared to Pd/C commonorganicchemistry.com Pyrophoric nature of catalyst
Fe/NH₄Cl or Fe/AcOH Iron powder, acid or salt, solvent (e.g., EtOH/H₂O) High chemoselectivity, inexpensive masterorganicchemistry.comresearchgate.net Requires stoichiometric metal, workup can be tedious
SnCl₂·2H₂O Acidic or neutral solvent (e.g., EtOH, EtOAc) Mild conditions, good functional group tolerance wikipedia.org Tin waste products
Sodium Hydrosulfite Aqueous or biphasic system Mild, useful for sensitive substrates wikipedia.org Can have limited effectiveness for some substrates

The C-5 nitro group exerts a profound electronic influence on the indazole scaffold.

Electron-Withdrawing Effect: As a powerful electron-withdrawing group, the nitro group deactivates the entire fused ring system towards electrophilic aromatic substitution (EAS). Any potential EAS reaction would be directed to the positions meta to the nitro group (C-4 and C-6).

Activation for Nucleophilic Attack: The electron-withdrawing nature of the nitro group can increase the generation of reactive oxygen species (ROS), a property that has been explored in the design of trypanocidal agents based on the 5-nitroindazole core. mdpi.com While it activates the ring to nucleophilic attack in general, its placement at C-5 does not provide direct ortho/para activation for SₙAr at the C-3 bromo position.

Acidity Modification: The nitro group increases the acidity of protons on the aromatic ring, potentially facilitating certain metalation reactions. Its presence is a critical factor to consider when planning multi-step synthetic sequences involving the indazole core.

Cleavage and Further Derivatization of the Oxan-2-yl (THP) Protecting Group at N-1

The oxan-2-yl, commonly known as the tetrahydropyranyl (THP) group, is frequently used to protect the N-H functionality of indazoles. Its removal is a critical step to allow for further manipulation of the indazole core at the N-1 position.

The THP group is an acetal that is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. organic-chemistry.org The deprotection is typically achieved through acidic hydrolysis. organic-chemistry.org A variety of acidic reagents and conditions have been successfully employed for the removal of THP ethers and related acetals.

Common strategies involve treatment with protic acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH) in alcoholic solvents. nih.gov For instance, studies on THP-protected amino acids have shown that cleavage can be achieved with cocktails containing varying concentrations of TFA, often in dichloromethane (CH2Cl2) and in the presence of cation scavengers. nih.govd-nb.info Mildly acidic conditions, such as a mixture of acetic acid, tetrahydrofuran (THF), and water, have also been reported for the hydrolysis of THP esters. nih.gov Lewis acids are also effective and can offer milder deprotection conditions for acid-sensitive substrates. organic-chemistry.org Reagents like bismuth triflate have been shown to catalyze both the protection of alcohols as THP ethers and their subsequent deprotection. organic-chemistry.org

Table 1: Common Reagents for THP Deprotection

Reagent Class Specific Examples Typical Solvents
Protic Acids Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), p-Toluenesulfonic acid (TsOH), Pyridinium p-toluenesulfonate (PPTS) Dichloromethane (CH2Cl2), Methanol (MeOH), Ethanol (EtOH)
Lewis Acids Bismuth triflate (Bi(OTf)3), Titanium tetrachloride (TiCl4) Dichloromethane (CH2Cl2), Acetonitrile (MeCN)

Following the removal of the THP group to yield 3-bromo-5-nitro-1H-indazole, the free N-H group can undergo various functionalization reactions. N-alkylation and N-arylation are common transformations that introduce alkyl or aryl substituents, leading to a library of diverse indazole derivatives.

N-Alkylation: The direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 substituted products. nih.gov The regioselectivity of this reaction is highly dependent on several factors, including the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govd-nb.info For 3-substituted indazoles, steric hindrance at the C-3 position generally favors N-1 alkylation. A bulky substituent like a bromo group, as in 3-bromo-5-nitro-1H-indazole, would be expected to sterically direct alkylating agents to the N-1 position. nih.govd-nb.info Studies on 3-bromo-1H-indazole have shown a preference for the formation of the N-1 regioisomer under various conditions. d-nb.info

The choice of base and solvent plays a crucial role. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity. d-nb.info In contrast, conditions like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can sometimes lead to different regioisomeric ratios. d-nb.info For a 3-nitro substituted indazole, the use of NaH in THF afforded marked N-1 regioselectivity (N-1:N-2 ratio of 83:1). nih.govd-nb.info

Table 2: Regioselectivity of N-Alkylation of Substituted Indazoles

Indazole Substrate Alkylating Agent Base / Solvent N-1:N-2 Ratio Reference
3-Bromo-1H-indazole n-Pentyl bromide NaH / THF 2.9 : 1 d-nb.info
3-Bromo-1H-indazole n-Pentyl bromide Cs2CO3 / DMF 14.5 : 1 d-nb.info
3-Nitro-1H-indazole n-Pentyl bromide NaH / THF 83 : 1 nih.govd-nb.info
3-Nitro-1H-indazole n-Pentyl bromide Cs2CO3 / DMF 6.4 : 1 d-nb.info

N-Arylation: Copper- and palladium-catalyzed N-arylation reactions are powerful methods for forming N-aryl indazoles. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been used to synthesize N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org For direct intermolecular arylation, palladium catalysis is often employed. A practical method for the direct C-3 arylation of 1H-indazoles uses a Pd(II)/Phenanthroline catalyst with aryl iodides or bromides, highlighting the challenges and specific conditions required for functionalizing the indazole core. nih.gov While this focuses on C-3, similar principles apply to N-arylation, where catalyst and ligand choice are paramount for achieving high yields and selectivity.

Regioselective Functionalization at Other Positions of the Indazole Core

Beyond the pyrazole (B372694) ring, the benzene portion of the indazole scaffold presents C-H bonds at positions C-4, C-6, and C-7 that can be selectively functionalized, although this is often more challenging than functionalizing the heterocyclic part.

Directing group strategies are commonly employed to achieve regioselective C-H activation at specific positions on the benzene ring of heterocyclic systems. nih.gov For indazoles, functionalization at the C-7 position is a notable achievement. Research has demonstrated that an electron-withdrawing group, such as a nitro or carboxylate group at the C-4 position, can direct palladium-catalyzed oxidative arylation to the C-7 position. researchgate.net This suggests that for the this compound substrate, the existing nitro group at C-5 might influence the reactivity of the adjacent C-4 and C-6 positions.

A site-selective C-H nitration of 2H-indazoles at the C-7 position using iron(III) nitrate has also been reported, providing a practical route to 7-nitroindazoles. researchgate.net While much of the research on indazole C-H functionalization has focused on the C-3 position or on an N-aryl substituent, these examples show that selective modification of the carbocyclic ring is feasible. rsc.orgnih.gov The development of specific directing groups installed at the N-1 position has been a key strategy for achieving C-H functionalization at C-7 in the related indole systems, which could potentially be applied to the indazole core. nih.gov

The regioselective functionalization of the two nitrogen atoms in the indazole ring is a persistent challenge in synthesis. researchgate.net The outcome of N-alkylation or N-arylation is a delicate balance of steric and electronic factors, as well as reaction conditions. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov

Several general trends have been observed:

Steric Effects: Bulky substituents at the C-3 position tend to favor N-1 functionalization by sterically hindering access to the N-2 position. nih.govd-nb.info Conversely, a bulky group at C-7 can favor N-1 alkylation by hindering the N-1 position less than the N-2 position, but can also lead to no reaction if steric hindrance is too great. researchgate.net

Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can significantly impact the N-1/N-2 ratio. For instance, a C-7 nitro or carboxylate group has been shown to confer excellent N-2 regioselectivity. beilstein-journals.org

Reaction Conditions: The choice of base, solvent, and electrophile is critical. The combination of NaH in THF often promotes N-1 alkylation. d-nb.info In contrast, Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) with an alcohol can show a strong preference for the N-2 regioisomer. nih.gov The use of cesium carbonate in DMF can provide different selectivity compared to NaH in THF, highlighting the complex interplay of the cation, base, and solvent. d-nb.info

These principles allow for a degree of control over the regiochemical outcome, enabling the selective synthesis of either N-1 or N-2 functionalized indazole derivatives after the initial deprotection of the this compound.

Mechanistic Investigations into Indazole Reactivity and Synthesis

Elucidation of Reaction Mechanisms for Indazole Ring Formation and Derivatization

The synthesis of the indazole ring system can be achieved through various mechanistic pathways, with the choice of precursors and reaction conditions dictating the operative mechanism. Common strategies for constructing the indazole skeleton include domino benzannulation and intramolecular C-H amination. For instance, a one-pot domino benzannulation protocol can proceed via a tandem Michael addition-intramolecular SNAr reaction pathway to furnish the indazole framework researchgate.net.

Another prevalent method involves the intramolecular cyclization of suitably functionalized precursors. For example, copper-mediated intramolecular amination of N-aryl-imines represents an efficient route to 2-aryl-2H-indazoles caribjscitech.com. Similarly, silver(I)-promoted intermolecular oxidative C-H amination has been employed for the construction of 3-substituted 1H-indazoles caribjscitech.comnih.gov. While the specific synthesis of 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole is not extensively detailed in the literature, its formation likely involves the initial construction of a 5-nitro-1H-indazole core, followed by regioselective bromination and subsequent N-alkylation with 2-chlorotetrahydropyran.

The derivatization of the indazole ring, such as the introduction of the bromine atom at the C3 position, is a key functionalization step. This typically proceeds via an electrophilic substitution mechanism. The indazole ring is susceptible to halogenation, and the regioselectivity is influenced by the directing effects of the existing substituents and the reaction conditions chemicalbook.comchim.it. In the case of 5-nitro-1H-indazole, the nitro group at the C5 position is a meta-director, which would deactivate the benzene (B151609) ring towards electrophilic attack. However, the pyrazole (B372694) ring is generally more reactive towards electrophiles. The bromination of 5-nitro-1H-indazole to yield 3-bromo-5-nitro-1H-indazole is achieved using bromine in a suitable solvent like N,N-dimethylformamide (DMF) google.com. The reaction likely proceeds through the formation of a bromonium ion intermediate, which is then attacked by the electron-rich C3 position of the indazole ring.

The subsequent introduction of the oxanyl group at the N1 position is a nucleophilic substitution reaction. The nitrogen of the indazole acts as a nucleophile, attacking the electrophilic carbon of an oxanylating agent, such as 2-chlorotetrahydropyran, in the presence of a base.

Role of Intermediates in Catalytic and Non-Catalytic Indazole Syntheses

The synthesis of indazoles often involves the formation of key intermediates that dictate the course of the reaction. In non-catalytic syntheses, such as those involving diazotization of o-alkylanilines, a diazonium salt intermediate is crucial for the subsequent cyclization nih.gov. Another example is the formation of hydrazone intermediates from the condensation of o-halogenated aryl aldehydes or ketones with hydrazines, which then undergo intramolecular cyclization researchgate.net.

In catalytic syntheses, the role of intermediates is intimately linked to the catalytic cycle. For instance, in palladium-catalyzed C-H amination reactions for the synthesis of 1H-indazoles, organopalladium intermediates are proposed nih.gov. Similarly, rhodium(III)-catalyzed syntheses of 2H-indazoles from azoxy compounds and diazoesters proceed through intermediates arising from C-H activation and subsequent annulation caribjscitech.comnih.gov. Copper-catalyzed reactions, such as the Ullmann-type coupling for intramolecular N-N bond formation, involve organocopper intermediates researchgate.net.

While specific intermediates for the synthesis of this compound are not explicitly identified in the literature, the general principles of indazole synthesis suggest their involvement. For example, the synthesis of the 5-nitro-1H-indazole precursor likely proceeds through a reactive intermediate, the nature of which would depend on the chosen synthetic route (e.g., a diazotized aniline derivative).

Understanding Regiocontrol in Functional Group Transformations

Regiocontrol is a critical aspect of the functionalization of the indazole ring system. The inherent asymmetry of the indazole nucleus, coupled with the electronic effects of substituents, allows for selective transformations at different positions. The introduction of the bromine atom at the C3 position of 5-nitro-1H-indazole is a prime example of regiocontrol. The C3 position is often the most nucleophilic carbon in the indazole ring, making it susceptible to electrophilic attack. The presence of the nitro group at C5 further influences the electron distribution, favoring substitution at C3.

The N-alkylation of 3-bromo-5-nitro-1H-indazole to introduce the oxanyl group also presents a regiochemical challenge, as alkylation can occur at either N1 or N2. The outcome of this reaction is often dependent on the nature of the alkylating agent, the base used, and the reaction solvent. The formation of the N1-substituted product, this compound, suggests that the reaction conditions employed favor alkylation at this position. This could be due to a combination of steric and electronic factors. The bulky oxanyl group may preferentially react at the less sterically hindered N1 position.

Further functional group transformations on the this compound scaffold would also be governed by the directing effects of the existing substituents. For example, nucleophilic aromatic substitution to replace the bromo group would be activated by the electron-withdrawing nitro group.

Insights into Intramolecular versus Intermolecular Processes

The synthesis of the indazole ring itself is a classic example of an intramolecular process, where a linear precursor cyclizes to form the bicyclic system. Many synthetic routes to indazoles, such as the intramolecular Ullmann-type reaction or the cyclization of o-hydrazino cinnamic acid, rely on this principle caribjscitech.comresearchgate.net. These intramolecular reactions are often favored due to the proximity of the reacting functional groups, which leads to a lower entropic barrier compared to their intermolecular counterparts.

In the context of this compound, the formation of the indazole core is an intramolecular event. In contrast, the subsequent bromination and N-alkylation steps are intermolecular processes. The bromination involves the reaction of the indazole with an external bromine source, while the N-alkylation involves the reaction with an external oxanylating agent.

The interplay between intramolecular and intermolecular processes is also evident in more complex transformations of indazole derivatives. For example, a molecule containing both an indazole moiety and a suitably positioned reactive group could undergo an intramolecular reaction to form a more complex fused heterocyclic system.

Exploration of Radical and Ionic Mechanisms in Indazole Chemistry

While many reactions in indazole chemistry proceed through ionic mechanisms involving polar intermediates and transition states, the involvement of radical species has also been recognized. The importance of reactions involving radicals and radical ions as intermediates is increasingly acknowledged in organic chemistry rsc.org.

In the context of indazole synthesis, radical-mediated pathways can offer alternative routes to functionalized derivatives. For example, radical-mediated decarboxylative C(sp3)-N cross-coupling reactions have been used to alkylate nitrogen nucleophiles, including indazoles organic-chemistry.org.

The formation of the 3-bromo-5-nitro-1H-indazole precursor via bromination of 5-nitro-1H-indazole is generally considered an ionic electrophilic aromatic substitution. However, under certain conditions, such as photochemical initiation or the presence of radical initiators, a radical bromination mechanism could potentially operate, although this is less common for aromatic systems.

Furthermore, the nitro group in this compound can participate in single-electron transfer (SET) processes, leading to the formation of radical anions. The electrochemical reduction of related 5-nitroindazole derivatives has been shown to proceed via the formation of a nitro radical anion mdpi.com. This radical anion can then undergo further reactions, opening up pathways for functionalization that are not accessible through traditional ionic chemistry.

The table below summarizes the likely mechanistic pathways for the formation and derivatization of the title compound.

Reaction Step Reactants Probable Mechanism Key Intermediates/Transition States
Indazole Ring FormationFunctionalized Benzene DerivativeIntramolecular CyclizationDiazonium salt, Hydrazone
Bromination5-Nitro-1H-indazole, BromineIonic (Electrophilic Aromatic Substitution)Bromonium ion, Sigma complex
N-Alkylation3-Bromo-5-nitro-1H-indazole, Oxanylating agentIonic (Nucleophilic Substitution)Indazole anion, Transition state of SN2 reaction
Potential Radical ReactionThis compoundSingle-Electron TransferNitro radical anion

Future Directions in the Academic Research of Functionalized Indazoles

Development of Novel and Sustainable Methodologies for Complex Indazole Architectures

The synthesis of complex molecular architectures based on the indazole core is an area of continuous development. Future efforts will likely focus on moving beyond traditional methods towards more sustainable and efficient synthetic strategies. The development of green chemistry-based catalytic approaches is a significant trend. nih.gov Methodologies such as photocatalysis, which utilizes visible light as a clean energy source, are emerging as indispensable tools for the functionalization of heterocyclic compounds like indazoles. rsc.org

Transition-metal-catalyzed C-H activation and annulation sequences represent another powerful frontier for the one-step construction of functionalized indazole derivatives. nih.gov These methods offer high atom economy and can lead to the formation of complex polycyclic structures from simple precursors. For a substrate like 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, these techniques could enable the direct introduction of new carbon-carbon and carbon-heteroatom bonds at various positions on the indazole ring, bypassing the need for pre-functionalized starting materials. The development of methodologies that are tolerant of diverse functional groups will be crucial for the broad applicability of these synthetic strategies. nih.gov

Future research will also likely emphasize the use of Earth-abundant metal catalysts and solvent-free or aqueous reaction conditions to enhance the environmental compatibility of these synthetic routes. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Indazole Functionalization

Methodology Energy Source Key Advantages Potential Application for this compound
Photocatalysis Visible Light Mild reaction conditions, high selectivity, sustainable. rsc.org C-H functionalization at positions C-4, C-6, or C-7 without disturbing existing functional groups.
Transition-Metal Catalysis Thermal High efficiency, broad substrate scope, direct C-H activation. nih.gov Direct arylation or alkylation at C-4 or C-7, annulation reactions to build fused ring systems.
Electrochemical Synthesis Electricity Avoids chemical oxidants/reductants, high functional group tolerance. Halogenation or amination reactions under mild, controlled conditions.

Exploration of Highly Regio- and Stereoselective Functionalization Strategies

Achieving high levels of regio- and stereoselectivity is a central challenge in the functionalization of indazole scaffolds. The N1 and N2 positions of the pyrazole (B372694) ring often exhibit similar reactivity, leading to mixtures of N-alkylated isomers. beilstein-journals.org Future research will focus on developing robust protocols that can selectively target one position over the other. The choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio. beilstein-journals.orgbeilstein-journals.org For this compound, the oxanyl group already occupies the N1 position, directing subsequent functionalization to other sites. However, developing selective methods for the initial N-alkylation of the parent 3-bromo-5-nitro-1H-indazole remains a key goal.

The C3 position is another critical site for functionalization. While the bromine atom at C3 in the title compound serves as a convenient handle for cross-coupling reactions, direct C-H functionalization at other positions (C4, C6, C7) is a more atom-economical approach. chim.itmdpi.com Developing catalysts and reaction conditions that can distinguish between these different C-H bonds is a significant area for future exploration.

Furthermore, the oxanyl group contains a chiral center, meaning that this compound exists as a pair of enantiomers. Stereoselective synthesis and functionalization will be crucial for creating enantiomerically pure indazole derivatives, which is often a prerequisite for specific applications.

Advanced Mechanistic Studies Utilizing State-of-the-Art Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research on indazole functionalization will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to elucidate complex reaction pathways. researchgate.net

In situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information on the formation and consumption of intermediates, helping to validate proposed mechanisms. For example, identifying key catalytic species or transient intermediates in transition-metal-catalyzed C-H activation reactions can guide the optimization of reaction conditions. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for organic chemists. DFT calculations can be used to model reaction energy profiles, predict the structures of transition states, and explain the origins of regio- and stereoselectivity. mdpi.com For reactions involving this compound, computational studies could predict the most favorable sites for C-H activation, rationalize the outcomes of competing reaction pathways, and aid in the design of new catalysts with enhanced performance. Mechanistic investigations have already suggested that many functionalization reactions on the indazole core proceed through radical pathways, a hypothesis that can be further explored and leveraged using these advanced techniques. researchgate.net

Integration of this compound in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the construction of intricate molecular architectures from simple starting materials.

The structure of this compound makes it an excellent candidate for integration into such processes. The C3-bromo substituent is a key functional group for participation in a variety of cross-coupling reactions, which could be incorporated as a step in an MCR or a cascade sequence. mdpi.com For example, a Suzuki-Miyaura coupling at the C3 position could be followed by an intramolecular cyclization triggered by the reduction of the C5-nitro group to an amine. This would allow for the rapid assembly of complex, fused heterocyclic systems.

Future research will aim to design novel MCRs and cascade reactions that utilize the unique reactivity of functionalized indazoles. The development of isocyanide-based MCRs, such as the Ugi or Passerini reactions, involving indazole-derived aldehydes or amines, could provide access to libraries of highly substituted and structurally diverse indazole derivatives.

Table 2: Potential Cascade Reactions Involving Functionalized Indazoles

Starting Functional Group Transformation 1 Transformation 2 Resulting Structure
C5-Nitro Reduction to Amine Intramolecular cyclization onto an adjacent functional group Fused polycyclic indazole systems
C3-Bromo Palladium-catalyzed cross-coupling Intramolecular Heck reaction Complex bridged or spirocyclic indazoles
C3-Bromo / C5-Nitro Sonogashira coupling at C3 / Reduction of Nitro to Amine Intramolecular cyclization (e.g., Aza-Diels-Alder) Novel indazole-fused heterocycles

Investigating the Role of Indazole Scaffolds as Chemical Probes for Fundamental Biological Processes (excluding direct biological activity/drug application)

Beyond their role as synthetic building blocks, functionalized indazoles have significant potential as chemical probes for studying fundamental biological processes. The photophysical properties of the indazole ring system, while not as extensively studied as other fluorophores, can be modulated through substitution. This opens the door to designing novel fluorescent probes for bioimaging. nih.gov

For instance, the nitro group in this compound is a known fluorescence quencher. This property could be exploited to create "off-on" fluorescent probes that become fluorescent upon the reduction of the nitro group. Such probes could be used to visualize reductive environments within living cells or to detect the activity of specific nitroreductase enzymes. researchgate.net

Furthermore, the indazole scaffold can be functionalized with reactive groups or affinity labels to serve as probes for identifying protein targets (target ID) or for activity-based protein profiling (ABPP). The C3-bromo position could be used to introduce a photo-crosslinking group or a bio-orthogonal handle for subsequent labeling and identification of binding partners. These chemical biology tools are invaluable for understanding the complex molecular interactions that govern cellular function, entirely separate from any therapeutic context.

Q & A

Q. What are the established synthetic routes for 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves brominated indazole precursors and nucleophilic substitution. For example, a structurally similar compound (3-bromo-5-nitro-1H-indazole) was synthesized using phenacyl bromide, potassium carbonate, and tetra-n-butylammonium bromide in DMF at room temperature for 48 hours, yielding 65% after recrystallization . Optimization strategies include:

  • Solvent selection : Replacing DMF with THF to reduce side reactions.
  • Base variation : Testing stronger bases (e.g., cesium carbonate) to enhance reactivity.
  • Catalyst screening : Exploring phase-transfer catalysts for improved regioselectivity.
    Post-synthesis purification via column chromatography or recrystallization (methanol/ethanol) is critical to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions. For example, the oxan-2-yl group’s protons resonate as distinct multiplet signals between δ 3.5–4.5 ppm, while nitro groups deshield adjacent aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H]+ ~ 326.0) and isotopic patterns for bromine .
  • X-ray Crystallography : SHELXL refinement resolves the 3D structure, including hydrogen bonds (e.g., C–H···O interactions) and π-π stacking between indazole rings, as observed in related compounds .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic data discrepancies in this compound derivatives?

Methodological Answer: SHELXL’s refinement tools address challenges such as:

  • Disordered substituents : Apply restraints to the oxan-2-yl group’s thermal parameters to model rotational flexibility .
  • Twinned crystals : Use the TWIN command to refine data from non-merohedral twinning, common in nitro-substituted heterocycles .
  • Hydrogen bonding networks : Analyze PLATON-generated interaction maps to validate supramolecular packing .
    Iterative refinement cycles with R1 convergence < 5% ensure accuracy .

Q. What strategies address contradictory bioactivity results in indazole derivatives with bromo and nitro groups?

Methodological Answer: Contradictions may arise from assay conditions or substituent effects. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., replacing nitro with methoxy groups) to isolate functional group contributions .
  • Standardized assays : Validate biological activity under consistent pH, temperature, and solvent conditions. For example, nitro groups may exhibit pH-dependent redox activity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or cytochrome P450 enzymes .

Q. How to design palladium-catalyzed coupling reactions for functionalizing the bromo group in this compound?

Methodological Answer:

  • Catalyst selection : Pd(PPh3)4 or XPhos Pd G3 for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
  • Protecting group strategy : Shield the nitro group with Boc or Fmoc to prevent reduction during coupling .
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) and LC-MS to track intermediate formation.
    Post-coupling, characterize products via NOESY to confirm stereochemistry and 19F NMR (if trifluoromethyl groups are introduced) .

Q. How can researchers analyze the stability of this compound under varying pH and thermal conditions?

Methodological Answer:

  • pH stability assays : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Nitro groups may hydrolyze to amines under acidic conditions .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions. Similar bromo-indazoles show Td > 200°C .
  • Light sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation; nitro-aromatics often absorb strongly at 300–400 nm .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of the nitro group in this compound?

Methodological Answer: Discrepancies may arise from competing reaction pathways:

  • Reduction vs. substitution : Under hydrogenation (H2/Pd-C), nitro groups reduce to amines, but with Zn/HCl, bromine may also undergo elimination. Control experiments with isolated intermediates (e.g., nitroso derivatives) clarify pathways .
  • Steric effects : The oxan-2-yl group’s steric bulk may hinder nitro group reactions. Compare reactivity with 1-unsubstituted indazoles to quantify steric contributions .

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